(2-Bromo-4-formylphenyl) 3-methoxybenzoate
Description
(2-Bromo-4-formylphenyl) 3-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a formyl group, and a methoxybenzoate moiety
Properties
IUPAC Name |
(2-bromo-4-formylphenyl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c1-19-12-4-2-3-11(8-12)15(18)20-14-6-5-10(9-17)7-13(14)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVKOQBAMUNJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-formylphenyl) 3-methoxybenzoate can be achieved through a multi-step process involving the following key steps:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated phenyl compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the formylated bromophenyl compound with 3-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of (2-Bromo-4-formylphenyl) 3-methoxybenzoate typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-formylphenyl) 3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Reduction: (2-Bromo-4-hydroxyphenyl) 3-methoxybenzoate.
Oxidation: (2-Bromo-4-carboxyphenyl) 3-methoxybenzoate.
Scientific Research Applications
(2-Bromo-4-formylphenyl) 3-methoxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural features.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2-Bromo-4-formylphenyl) 3-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a bromomethyl group instead of a formyl group.
(2-Bromo-4-hydroxyphenyl) 3-methoxybenzoate: Similar structure but with a hydroxy group instead of a formyl group.
(2-Bromo-4-carboxyphenyl) 3-methoxybenzoate: Similar structure but with a carboxy group instead of a formyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
